molecular formula C9H19Cl2N3O B1441818 4-(2-Pyrrolidinylmethyl)-2-piperazinone dihydrochloride CAS No. 1220027-47-3

4-(2-Pyrrolidinylmethyl)-2-piperazinone dihydrochloride

Cat. No. B1441818
CAS RN: 1220027-47-3
M. Wt: 256.17 g/mol
InChI Key: DHMVKHCRCQEPQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Pyrrolidinylmethyl)-2-piperazinone dihydrochloride (4-PMPD) is a synthetic compound with a wide range of applications in scientific and medical research. It is a small molecule that has been used in a variety of biochemical and physiological studies due to its unique properties. 4-PMPD has been used in studies of protein-protein interactions, signal transduction, and drug-target interactions. In addition, 4-PMPD has been used in studies of enzyme kinetics, enzyme inhibition, and drug metabolism. This compound has also been used in studies of gene expression and regulation.

Scientific Research Applications

Neuropharmacology

4-(2-Pyrrolidinylmethyl)-2-piperazinone dihydrochloride: has been explored for its potential effects on the central nervous system. It’s been studied as a ligand for nicotinic acetylcholine receptors, which are implicated in various neurological functions and disorders. This compound could be useful in understanding the mechanisms of diseases like Alzheimer’s and Parkinson’s, and in the development of new therapeutic agents .

Chemical Synthesis

This chemical serves as a building block in organic synthesis. It’s used to create complex molecules that can have various applications, including the development of new drugs, polymers, and materials with unique properties. Its role in synthesis is crucial due to its reactivity and ability to form stable compounds .

Material Science

Researchers have utilized 4-(2-Pyrrolidinylmethyl)-2-piperazinone dihydrochloride in the synthesis of novel polyimides. These materials are known for their thermal stability, hydrophobicity, and organosolubility, making them suitable for high-performance applications such as electronics, aerospace, and coatings .

Analytical Chemistry

In analytical chemistry, this compound can be used as a reference material or a reagent in various assays and chemical analyses. Its well-defined properties allow for accurate calibration and validation of analytical methods, which is essential for quality control in pharmaceuticals and other industries .

Pharmacology

The compound’s interaction with different neurotransmitter systems makes it a valuable tool in pharmacological research. It can be used to study drug-receptor interactions, screen for potential drug candidates, and understand the pharmacodynamics and pharmacokinetics of new therapeutic molecules .

Biomedical Research

Due to its biological activity, 4-(2-Pyrrolidinylmethyl)-2-piperazinone dihydrochloride is used in biomedical research to investigate cellular processes and pathways. It can help in the discovery of biomarkers and therapeutic targets for various diseases .

Toxicology

It’s important to study the toxicological profile of chemical compounds. This compound can be used in toxicology studies to assess its safety profile, understand its metabolism, and evaluate its potential toxic effects at different exposure levels .

Environmental Science

Lastly, the environmental impact of chemicals is an area of growing concern. 4-(2-Pyrrolidinylmethyl)-2-piperazinone dihydrochloride can be studied for its environmental fate, biodegradability, and potential as a pollutant. This research is vital for developing sustainable practices and mitigating environmental risks .

properties

IUPAC Name

4-(pyrrolidin-2-ylmethyl)piperazin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O.2ClH/c13-9-7-12(5-4-11-9)6-8-2-1-3-10-8;;/h8,10H,1-7H2,(H,11,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMVKHCRCQEPQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN2CCNC(=O)C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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